molecular formula C19H22N2O B1669041 Cinchonine CAS No. 118-10-5

Cinchonine

Cat. No. B1669041
CAS RN: 118-10-5
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-UHFFFAOYSA-N
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Description

Cinchonine is an alkaloid found in Cinchona officinalis. It is used in asymmetric synthesis in organic chemistry. It is a stereoisomer and pseudo-enantiomer of cinchonidine . It is structurally similar to quinine, an antimalarial drug .


Synthesis Analysis

Cinchonine has been historically used in the field of organic chemistry, particularly in the area of asymmetric synthesis . The synthesis of Cinchona alkaloids has been a subject of intense research, engaging many famous chemists . A recent study demonstrated a Cinchonine-catalyzed protocol for the synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromenes .


Molecular Structure Analysis

Cinchonine has a molecular formula of C19H22N2O . It has four defined stereocentres . More detailed structural analysis can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

Cinchonine has been used in various chemical reactions. For instance, it has been used in a multi-component domino Knoevenagel–Michael strategy for the metal-free synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromene derivatives .


Physical And Chemical Properties Analysis

Cinchonine has a molar mass of 294.39 g/mol . More detailed physical and chemical properties can be found in various databases such as ChemSpider .

Safety And Hazards

Cinchonine is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-QAMTZSDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6045082
Record name Cinchonine
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Molecular Weight

294.4 g/mol
Source PubChem
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Product Name

Cinchonan-9-ol, (9S)-

CAS RN

118-10-5
Record name Cinchonine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary cellular targets of cinchonine?

A1: Cinchonine has been shown to interact with various cellular targets, including:

  • P-glycoprotein (P-gp): Cinchonine acts as a potent inhibitor of P-gp, a transmembrane efflux pump often overexpressed in multidrug-resistant cancer cells. By inhibiting P-gp, cinchonine can enhance the intracellular accumulation and efficacy of anticancer drugs. [, ]
  • Endoplasmic Reticulum (ER) Stress Response: Cinchonine can activate the ER stress response, leading to apoptosis (programmed cell death) in cancer cells. This involves the upregulation of GRP78 (a chaperone protein) and phosphorylation of PERK and EIF2α (proteins involved in the unfolded protein response). []
  • Sphingosine Kinase 1 (SphK1): Recent studies suggest that cinchonine can inhibit SphK1, an enzyme involved in the synthesis of sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in cancer cell proliferation and survival. []

Q2: How does cinchonine induce apoptosis in cancer cells?

A2: Cinchonine has demonstrated pro-apoptotic effects through multiple mechanisms:

  • Caspase Activation and PARP Cleavage: Cinchonine promotes the activation of caspase-3, a key executioner caspase, and the cleavage of PARP, a DNA repair enzyme. These events are hallmarks of apoptosis. [, ]
  • ER Stress-Induced Apoptosis: By activating the ER stress response, cinchonine triggers a cascade of events that can ultimately lead to apoptosis in cancer cells. []
  • Downregulation of RRP15: Studies indicate that cinchonine can downregulate RRP15 (ribosomal RNA-processing 15 homolog) in pancreatic cancer cells. RRP15 knockdown has been linked to autophagy inhibition and increased apoptosis. []

Q3: Does cinchonine impact adipogenesis and inflammation?

A3: Research suggests that cinchonine can:

  • Downregulate Adipogenesis: Cinchonine may help prevent obesity by downregulating adipogenesis (the formation of fat cells). This effect is linked to the reversal of high-fat-diet-induced downregulation of WNT10b and galanin signaling pathways, as well as key adipogenic genes. []
  • Attenuate Adipose Inflammation: Cinchonine has been shown to reduce inflammation in adipose tissue by inhibiting TLR2- and TLR4-mediated signaling cascades, which are activated during obesity. []

Q4: What is the molecular formula and weight of cinchonine?

A4: The molecular formula of cinchonine is C19H22N2O, and its molecular weight is 294.4 g/mol.

Q5: Are there any spectroscopic data available for cinchonine?

A5: Yes, various spectroscopic techniques have been employed to characterize cinchonine, including:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the structure and connectivity of atoms within the molecule. [, ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. []

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